Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is an organic compound with a complex structure that includes a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-methanol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dioxane moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-methanol
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is unique due to its specific ester linkage and the presence of the dioxane ring This structure imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
151134-13-3 |
---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate |
InChI |
InChI=1S/C11H20O5/c1-10(2)15-7-11(3,8-16-10)6-14-5-9(12)13-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
AIARCKUKNMECHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(C)COCC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.